molecular formula C10H3Cl4NO2 B13835023 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)-

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)-

Cat. No.: B13835023
M. Wt: 310.9 g/mol
InChI Key: HXKQOPJBMSGVOG-UHFFFAOYSA-N
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Description

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)- is a heterocyclic compound that features a six-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dichlorophenylamine with chloroacetyl chloride, followed by cyclization with an appropriate base. The reaction conditions often require refluxing in a suitable solvent such as xylene or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)- is unique due to its specific dichlorophenyl substituents, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H3Cl4NO2

Molecular Weight

310.9 g/mol

IUPAC Name

3,5-dichloro-6-(2,6-dichlorophenyl)-1,4-oxazin-2-one

InChI

InChI=1S/C10H3Cl4NO2/c11-4-2-1-3-5(12)6(4)7-8(13)15-9(14)10(16)17-7/h1-3H

InChI Key

HXKQOPJBMSGVOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(N=C(C(=O)O2)Cl)Cl)Cl

Origin of Product

United States

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